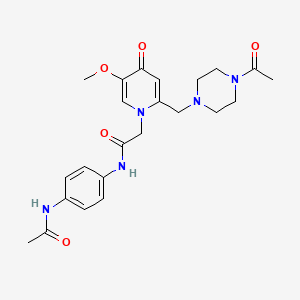

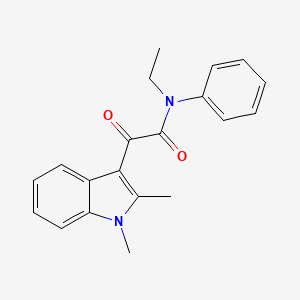

1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

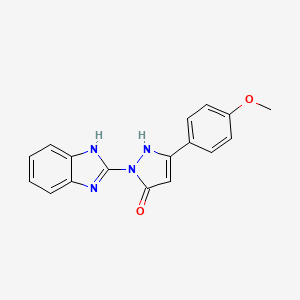

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many natural and synthetic products .

Molecular Structure Analysis

Benzimidazole has a bicyclic structure, consisting of a benzene ring fused to an imidazole ring . The presence of nitrogen in the five-membered imidazole ring can allow for various substitutions and reactions to occur, leading to a wide range of benzimidazole derivatives .Chemical Reactions Analysis

Benzimidazole and its derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions . The specific reactions and their outcomes can depend on the substituents present on the benzimidazole core .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary depending on their specific structure. For example, the presence of different substituents can affect properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique

DNA Minor Groove Binding

The compound Hoechst 33258, which shares structural similarities with the query molecule, is known for its strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property is leveraged in fluorescent DNA staining for cell biology, offering a basis for rational drug design and understanding DNA sequence recognition (Issar & Kakkar, 2013).

Chemical Variability and Complex Formation

Research on the chemistry and properties of benzimidazole derivatives, including 2,6-bis-(benzimidazol-2-yl)-pyridine, highlights their diverse biological and electrochemical activity. This review identifies areas for further investigation, suggesting that unknown analogues may hold significant potential (Boča, Jameson, & Linert, 2011).

Optoelectronic Materials

Quinazolines and pyrimidines, closely related to benzimidazoles, are extensively studied for their application in electronic devices, luminescent elements, and organic light-emitting diodes (OLEDs). Incorporation of benzimidazole into π-extended conjugated systems is valuable for creating novel optoelectronic materials, indicating the broad applicability of such compounds in the development of advanced technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anticancer Potential

Benzimidazole derivatives, including pyrazolo[1,5-a]pyrimidine scaffolds, have shown a broad range of medicinal properties, such as anticancer, anti-infectious, and anti-inflammatory effects. The structure-activity relationship (SAR) studies of these compounds provide insights into their potential as drug-like candidates for various disease targets, underscoring the versatility and significance of benzimidazole derivatives in medicinal chemistry (Cherukupalli et al., 2017).

Mécanisme D'action

The mechanism of action of benzimidazole derivatives can vary widely depending on their chemical structure and the target they interact with. Some benzimidazole derivatives have been found to have biological activity, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial activities .

Orientations Futures

Research into benzimidazole derivatives is ongoing, with many potential applications in fields such as medicinal chemistry, agriculture, and materials science. Future research will likely continue to explore the synthesis of new benzimidazole derivatives, their potential biological activities, and their other chemical properties .

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-yl)-5-(4-methoxyphenyl)-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2/c1-23-12-8-6-11(7-9-12)15-10-16(22)21(20-15)17-18-13-4-2-3-5-14(13)19-17/h2-10,20H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKKBFIRBQCLPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2654835.png)

![4-butyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2654836.png)

![1-((2-fluorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2654837.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2654851.png)

![5-(3,4-dimethoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2654852.png)

![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pentanoic acid](/img/structure/B2654856.png)

![1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2654857.png)